molecular formula C11H21NO4 B8013803 tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B8013803
M. Wt: 231.29 g/mol
InChI Key: LKBZAGUOZDYGKG-UHFFFAOYSA-N
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Description

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of tetrahydropyran and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carbamate group attached to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a suitable tetrahydropyran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
  • tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)carbamate
  • tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)carbamate

Uniqueness

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is unique due to the specific positioning of the hydroxymethyl group on the tetrahydropyran ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZAGUOZDYGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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